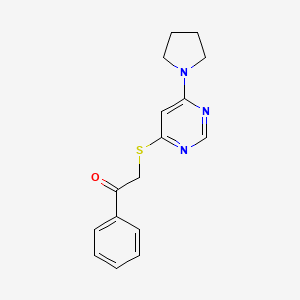

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-phenyl-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c20-14(13-6-2-1-3-7-13)11-21-16-10-15(17-12-18-16)19-8-4-5-9-19/h1-3,6-7,10,12H,4-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIYBUGYXUOPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone typically involves multi-step organic reactions. One common method involves the reaction of 1-phenyl-2-bromoethanone with 6-(pyrrolidin-1-yl)pyrimidine-4-thiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone with structurally related compounds, focusing on core scaffolds, substituents, and functional groups.

Structural Analogues with Thioether Linkages

- Pyrazolo[3,4-d]pyrimidin-4-ones (Compounds 2–10) : These compounds feature a pyrazolo-pyrimidinone core instead of a simple pyrimidine ring. The thioether linkage connects a substituted phenacyl group (e.g., 2-oxoethyl-thio) to the heterocyclic system.

- Piperazine/Diazepane Derivatives (Compounds 5c–5i) : These compounds incorporate piperazine or diazepane rings linked to a pyrimidine-thioether moiety. For example, 5c (1-(4-(4-Chloro-2-fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone) has a piperazine ring substituted with a halogenated aryl group, differing from the pyrrolidine substituent in the target compound. The presence of a methoxybenzyl-thio group in these derivatives highlights the versatility of thioether modifications in altering solubility and binding affinity.

Pyrimidine-Based Ethanone Derivatives

- 1-Phenyl-2-(pyrimidin-4-yl)ethanone (CAS 36912-83-1) : This simpler analogue lacks both the thioether bridge and the pyrrolidine substituent. Its molecular formula (C₁₂H₁₀N₂O) and weight (198.22 g/mol) are notably lower than those of the target compound, which includes additional sulfur and a pyrrolidine group.

- 1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22) : This derivative replaces the phenyl group with a quinoxaline moiety and substitutes the thioether with a direct carbon-carbon bond.

Thio vs. Oxo Derivatives

- Dihydropyrimidin-2(1H)-thiones :

These compounds, such as the title compound in , feature a saturated pyrimidine ring with a thione group. The thione moiety (C=S) differs from the thioether (C-S-C) in the target compound, impacting both electronic properties and hydrogen-bonding capabilities. Biological studies on these derivatives reveal antibacterial and antifungal activities, suggesting that sulfur-containing groups can enhance bioactivity .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Biological Activity

1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant case studies and research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 1-phenyl-2-bromoethanone with 6-(pyrrolidin-1-yl)pyrimidine-4-thiol under basic conditions, using solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds containing pyrrolidine and pyrimidine rings exhibit notable antimicrobial activity. In vitro studies have demonstrated that derivatives similar to this compound show effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is believed to interact with specific molecular targets in cancer cells, potentially inhibiting pathways that lead to tumor growth. The presence of the pyrrolidine ring may enhance its ability to cross cellular membranes and exert therapeutic effects.

The mechanism of action for this compound is thought to involve binding to enzymes or receptors that modulate biological pathways. For instance, it may inhibit enzymes involved in DNA replication or cell division, leading to reduced proliferation of cancer cells.

Case Studies

A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives and their biological activities. Among these, compounds similar to this compound showed significant antibacterial activity, particularly against Gram-positive bacteria . Another investigation highlighted the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains.

Comparative Analysis

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine and pyrimidine rings | Antimicrobial, anticancer |

| 1-Phenyl-2-(pyrimidin-4-yl)ethanone | Lacks pyrrolidine ring | Lower biological activity |

| 1-Phenyl-2-((6-(morpholin-1-yl)pyrimidin-4-yl)thio)ethanone | Morpholine ring instead of pyrrolidine | Different chemical properties |

This table illustrates the uniqueness of 1-Phenyl-2-((6-(pyrrolidin-1-yl)pyrimidin-4-y))thio)ethanone compared to similar compounds, emphasizing its enhanced biological activity due to the presence of both pyrrolidine and pyrimidine rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.